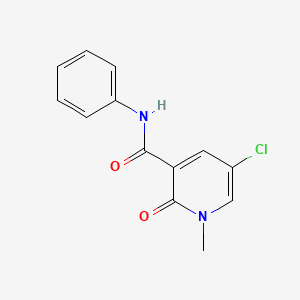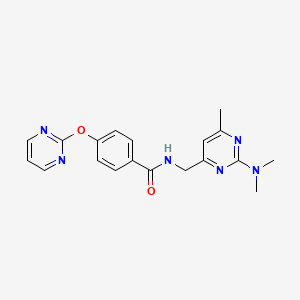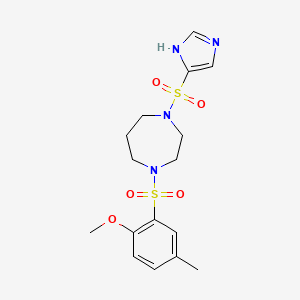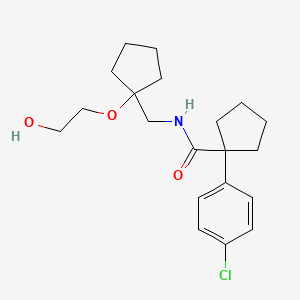
5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide
Descripción general
Descripción
“5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound with the molecular formula C13H11ClN2O2 . It has an average mass of 262.692 Da and a monoisotopic mass of 262.050903 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” could not be found in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as its solubility, melting point, boiling point, etc., are not available in the sources I found .Aplicaciones Científicas De Investigación
Polymer Synthesis
A novel condensing agent, 5-methyl-2-chloro-3-phenyl-2,3-dihydro-1,3,4,2-oxadiazaphosphole, derived from a similar chemical structure, was utilized for synthesizing amides and polyamides. This agent facilitated the direct polycondensation of dicarboxylic acids with aromatic diamines at room temperature, producing polyamides with significant inherent viscosities, indicating its potential in developing new polymeric materials (Kimura, Konno, & Takahashi, 1992).
Antibacterial Drug Development
Research into 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, possessing a structure closely related to the query compound, showed moderate to good antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This indicates the potential of such compounds in the development of new antibacterial drugs (Devi et al., 2018).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, the compound has been used as a precursor in various syntheses. For instance, a study explored the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, showcasing the compound's versatility in creating heterocyclic compounds with potential applications in drug development and material science (Fadda et al., 2012).
Synthetic Methodologies
The reaction of similar pyridine derivatives with various nucleophiles has been explored to generate polysubstituted 2-pyridinecarboxylic acid derivatives. This research highlights the compound's role in advancing synthetic methodologies for creating structurally diverse pyridine systems, which are crucial in pharmaceuticals, agrochemicals, and organic materials (Dubois et al., 1996).
Mecanismo De Acción
Target of Action
The primary target of the compound 5-chloro-1-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide is the coagulation enzyme Factor Xa (FXa) . FXa is a promising target for antithrombotic therapy .
Mode of Action
This compound interacts with its target, FXa, in a specific manner. The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The compound this compound, by inhibiting FXa, affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by good oral bioavailability and high potency . These properties are crucial for the compound’s effectiveness as an antithrombotic agent .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of FXa and the subsequent reduction in blood clot formation . This makes the compound a potent antithrombotic agent .
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-1-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-16-8-9(14)7-11(13(16)18)12(17)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTMRSFNWPHMAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)NC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331691 | |
| Record name | 5-chloro-1-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649007 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
339028-45-4 | |
| Record name | 5-chloro-1-methyl-2-oxo-N-phenylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2627575.png)
![3-bromo-2-(bromomethyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2627576.png)

![1-[4-(3-Chlorophenyl)piperazino]-3-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B2627579.png)
![5-But-2-ynyl-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2627580.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2627581.png)


![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2627588.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627590.png)


![N-(4-methoxy-2-methylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2627595.png)